

Ac-LEVD-CHO: A Technical Guide to a Specific Caspase-4 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-LEVD-CHO

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVD-CHO is a synthetic, cell-permeable tetrapeptide inhibitor of caspase-4. It is designed to mimic the preferred cleavage sequence of caspase-4, which is Leu-Glu-Val-Asp (LEVD).^[1] The aldehyde group (CHO) at the C-terminus of the peptide acts as a reversible covalent inhibitor by attacking the active site cysteine of the caspase. This technical guide provides an in-depth overview of **Ac-LEVD-CHO**, its mechanism of action, its role in studying the non-canonical inflammasome pathway, and detailed protocols for its use in research.

Caspase-4, along with its murine ortholog caspase-11, plays a crucial role in the innate immune response by acting as a direct sensor for intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.^[2] This recognition triggers the non-canonical inflammasome pathway, leading to a form of inflammatory cell death known as pyroptosis. Given its central role in this pathway, specific inhibitors of caspase-4 like **Ac-LEVD-CHO** are invaluable tools for elucidating the mechanisms of inflammatory diseases and for the development of novel therapeutics.

Mechanism of Action

Ac-LEVD-CHO functions as a competitive, reversible inhibitor of caspase-4. The LEVD peptide sequence directs the inhibitor to the active site of caspase-4. The aldehyde functional group

then forms a reversible covalent bond with the catalytic cysteine residue within the caspase's active site, thereby blocking its proteolytic activity.

Specificity and Potency

While **Ac-LEVD-CHO** is widely cited as a caspase-4 inhibitor, comprehensive quantitative data on its inhibitory constants (K_i or IC_{50} values) against a full panel of caspases are not readily available in the public domain. The specificity of peptide-based caspase inhibitors can vary, and cross-reactivity with other caspases is possible. For comparative purposes, the table below includes IC_{50} values for other related peptide aldehyde inhibitors. Researchers should empirically determine the optimal concentration and specificity of **Ac-LEVD-CHO** in their specific experimental system.

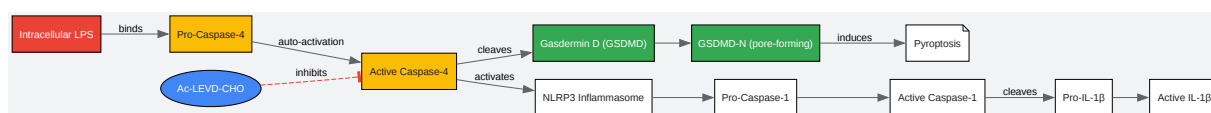
Table 1: Comparative Inhibitory Activity of Peptide Aldehyde Caspase Inhibitors

Inhibitor	Target Caspase(s)	IC_{50} / K_i	Reference(s)
Ac-DEVD-CHO	Caspase-3	$K_i = 230$ pM	[3]
Caspase-7	$K_i = 0.3$ nM	[3]	
Caspase-2	$K_i = 1.7$ μ M (weak)	[3]	
Ac-LETD-CHO	Caspase-8	$IC_{50} = 6.71$ nM	[4]
Ac-LEHD-CHO	Caspase-1	$IC_{50} = 15.0$ nM	[5]
Caspase-4	$IC_{50} = 81.7$ nM	[5]	
Caspase-5	$IC_{50} = 21.3$ nM	[5]	
Caspase-8	$IC_{50} = 3.82$ nM	[5]	
Caspase-9	$IC_{50} = 49.2$ nM	[5]	
Ac-DNLD-CHO	Caspase-3	$K_{iapp} = 0.68$ nM	[6]
Caspase-7	$K_{iapp} = 55.7$ nM	[6]	
Caspase-8	$K_{iapp} > 200$ nM	[6]	
Caspase-9	$K_{iapp} > 200$ nM	[6]	

Note: This table provides data for related compounds to offer a perspective on the typical potency and selectivity of this class of inhibitors. The exact inhibitory profile of **Ac-LEVD-CHO** should be experimentally determined.

Signaling Pathways

Ac-LEVD-CHO is a critical tool for investigating the non-canonical inflammasome pathway, which is initiated by the direct binding of intracellular LPS to the CARD domain of caspase-4. This activation leads to the cleavage of Gasdermin D (GSDMD), a key event in pyroptosis. The N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1 β and IL-18.



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Figure 1: Non-canonical inflammasome pathway and the inhibitory action of **Ac-LEVD-CHO**.

Experimental Protocols

Detailed methodologies for key experiments involving **Ac-LEVD-CHO** are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

In Vitro Caspase-4 Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory potency (IC₅₀) of **Ac-LEVD-CHO** against purified recombinant caspase-4.

Materials:

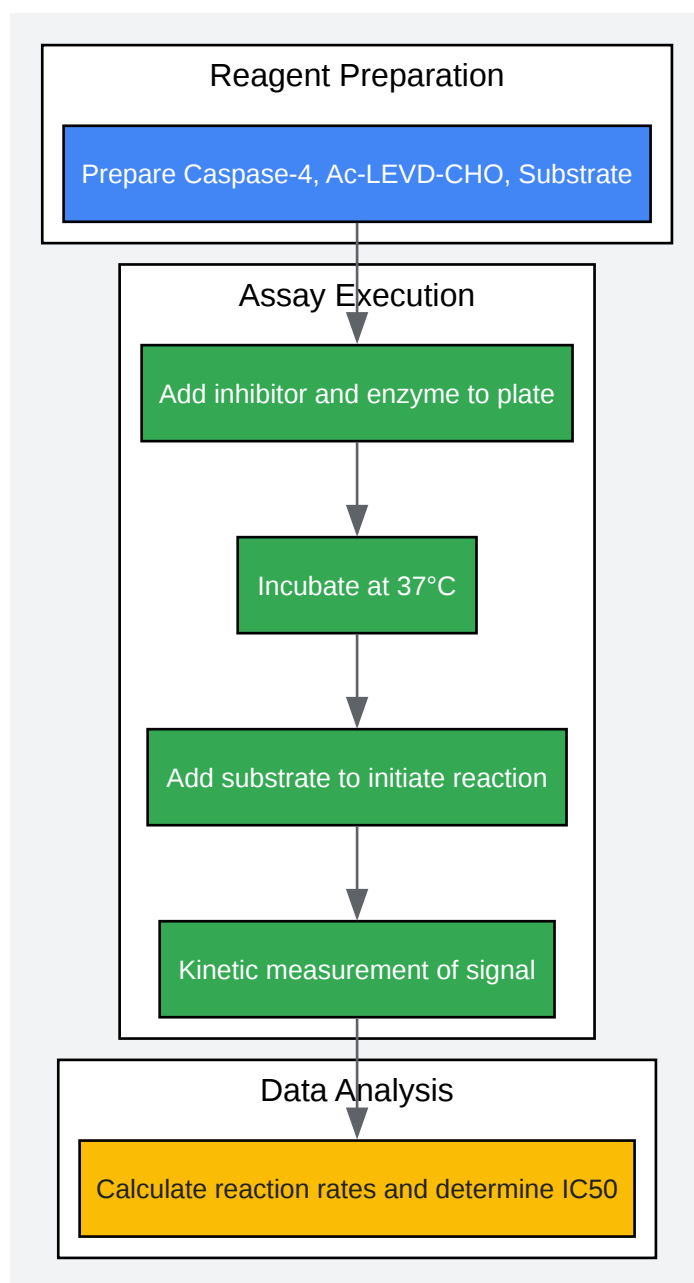
- Recombinant human caspase-4

- **Ac-LEVD-CHO**
- Caspase-4 substrate (e.g., Ac-LEVD-AFC or Ac-LEVD-pNA)
- Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
- 96-well black microplate
- Fluorometer or spectrophotometer

Procedure:

- Prepare Reagents:
 - Reconstitute recombinant caspase-4 in assay buffer to the recommended concentration.
 - Prepare a stock solution of **Ac-LEVD-CHO** in DMSO.
 - Prepare a stock solution of the fluorogenic or chromogenic substrate in DMSO.
 - Prepare a serial dilution of **Ac-LEVD-CHO** in assay buffer.
- Assay Setup:
 - In a 96-well plate, add the diluted **Ac-LEVD-CHO** solutions to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
 - Add recombinant caspase-4 to all wells except the blank.
 - Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - Add the caspase-4 substrate to all wells to a final concentration within the linear range of the assay.
- Measurement:

- Immediately measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA) kinetically over 30-60 minutes.
- Data Analysis:
 - Calculate the rate of reaction for each inhibitor concentration.
 - Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.



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Figure 2: Workflow for in vitro caspase-4 inhibition assay.

Cellular Assay for Caspase-4 Inhibition in Macrophages

This protocol describes how to assess the ability of **Ac-LEVD-CHO** to inhibit caspase-4 activation and subsequent pyroptosis in a cellular context. A common method to induce non-canonical inflammasome activation is through the transfection of LPS into the cytoplasm of macrophages.

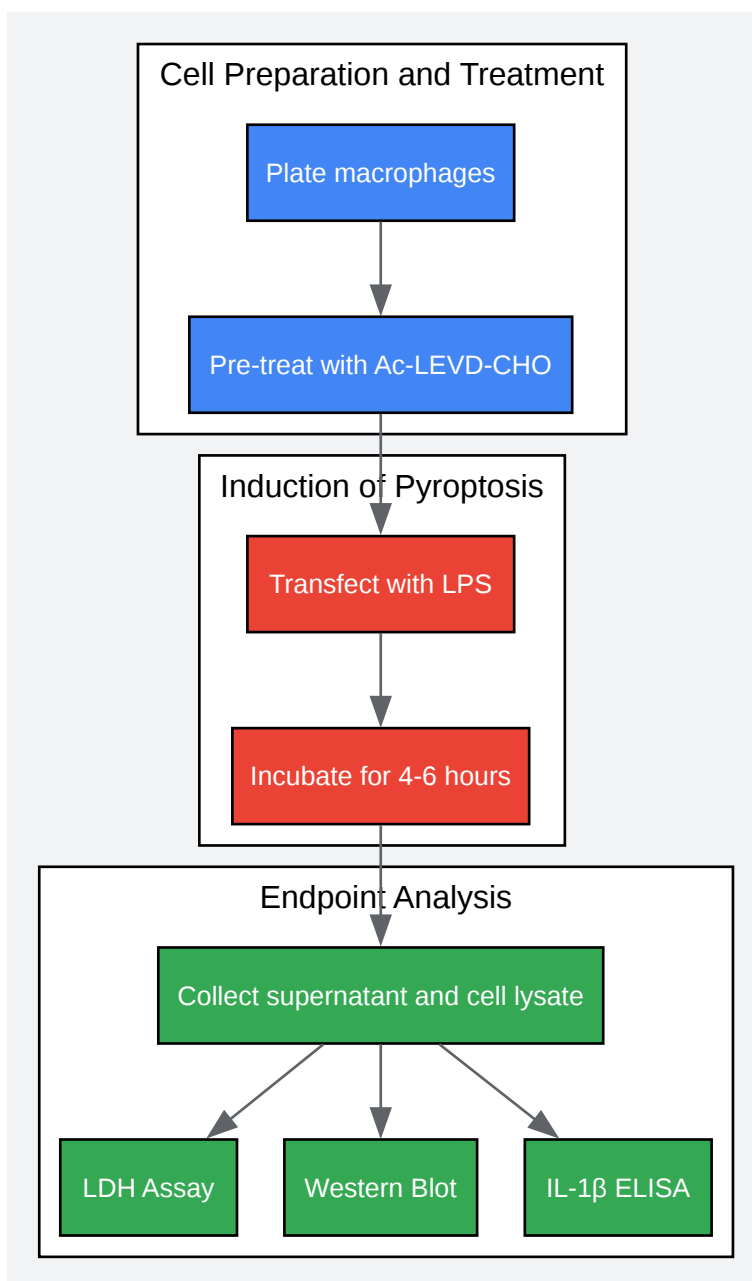
Materials:

- Human or murine macrophages (e.g., THP-1, BMDMs)
- LPS (from E. coli O111:B4)
- Transfection reagent (e.g., Lipofectamine 2000)
- Opti-MEM
- **Ac-LEVD-CHO**
- LDH cytotoxicity assay kit
- Reagents for Western blotting (antibodies against cleaved caspase-4 and GSDMD-N)
- ELISA kit for IL-1 β

Procedure:

- Cell Culture and Treatment:
 - Plate macrophages in a 24-well plate and allow them to adhere.
 - Pre-treat the cells with various concentrations of **Ac-LEVD-CHO** or vehicle (DMSO) for 1-2 hours.
- LPS Transfection:

- Prepare the LPS-transfection reagent complex in Opti-MEM according to the manufacturer's instructions.
- Add the complex to the cells and incubate for 4-6 hours.
- Sample Collection:
 - After incubation, collect the cell culture supernatant for LDH and IL-1 β assays.
 - Lyse the remaining cells for Western blot analysis.
- Assays:
 - LDH Assay: Measure LDH release in the supernatant as an indicator of pyroptosis, following the kit manufacturer's protocol.
 - Western Blot: Perform Western blotting on the cell lysates to detect the cleaved (active) forms of caspase-4 and GSDMD.
 - ELISA: Quantify the amount of secreted IL-1 β in the supernatant using an ELISA kit.
- Data Analysis:
 - Compare the levels of LDH release, cleaved caspase-4/GSDMD, and IL-1 β secretion in **Ac-LEVD-CHO**-treated cells to the vehicle-treated control.



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Figure 3: Workflow for cellular caspase-4 inhibition assay.

Conclusion

Ac-LEVD-CHO is an essential tool for researchers studying the non-canonical inflammasome and pyroptosis. Its ability to specifically inhibit caspase-4 allows for the detailed investigation of this critical inflammatory pathway. While more comprehensive data on its inhibitory profile would be beneficial, the protocols outlined in this guide provide a solid foundation for its use in

both in vitro and cellular-based experiments. As our understanding of the role of caspase-4 in various diseases continues to grow, specific inhibitors like **Ac-LEVD-CHO** will remain at the forefront of research and drug discovery efforts in this field.

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- To cite this document: BenchChem. [Ac-LEVD-CHO: A Technical Guide to a Specific Caspase-4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3037022#ac-levd-cho-as-a-specific-caspase-4-inhibitor]

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